4-Iodo-1,8-naphthyridine
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Overview
Description
4-Iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,8-naphthyridine can be achieved through various methods. One common approach involves the iodination of 1,8-naphthyridine using iodine and an oxidizing agent such as potassium iodate. The reaction is typically carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalytic amounts of iodine and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 4-amino-1,8-naphthyridine and 4-thio-1,8-naphthyridine derivatives.
Oxidation and Reduction Reactions: Products include naphthyridine oxides and reduced naphthyridine derivatives.
Scientific Research Applications
4-Iodo-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1,8-naphthyridine involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without the iodine substitution.
4-Chloro-1,8-naphthyridine: A similar compound with a chlorine atom instead of iodine.
4-Bromo-1,8-naphthyridine: A similar compound with a bromine atom instead of iodine.
Uniqueness: 4-Iodo-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability enhance the compound’s ability to interact with biological targets and participate in various chemical reactions .
Properties
Molecular Formula |
C8H5IN2 |
---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
4-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H |
InChI Key |
OZHPBABLIMMEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)I |
Origin of Product |
United States |
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